![molecular formula C7H12N4O B2655856 [1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1706454-43-4](/img/structure/B2655856.png)

[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

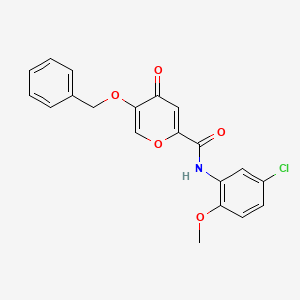

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,3-triazole ring is another nitrogen-containing heterocycle that has found extensive use in medicinal chemistry .

Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

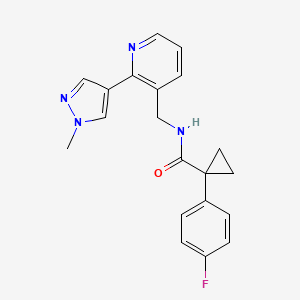

Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Wissenschaftliche Forschungsanwendungen

Methanol as a Chemical Marker in Transformer Insulating Oil

Research has demonstrated the utility of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. The presence of methanol in transformer oil, identified during thermal ageing tests, correlates with the degradation of insulating paper, serving as an indicator for the condition of cellulosic solid insulation in transformer mineral oil. This application underscores methanol's role in monitoring and ensuring the reliability of electrical power infrastructure (Jalbert et al., 2019).

Hydrogen Production from Methanol Thermochemical Conversion

The conversion of methanol into hydrogen is a promising avenue for sustainable energy production. Methanol, a liquid hydrogen carrier, can be transformed into high purity hydrogen through various processes such as steam reforming and partial oxidation. This research highlights the development of catalysts and reactor technologies that enhance the efficiency and selectivity of hydrogen production from methanol, contributing to the development of a hydrogen economy (García et al., 2021).

Atmospheric Chemistry of Methanol

Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound in the troposphere. Studies focusing on methanol flux measurements across various ecosystems provide insights into its sources, sinks, and the impact on atmospheric chemistry. This research aids in understanding methanol's environmental role and its interactions within the global carbon cycle (Wohlfahrt et al., 2015).

Methanol in Liquid-Phase Synthesis

Methanol's application in liquid-phase synthesis, particularly for methanol synthesis and as a fuel, highlights its importance in chemical manufacturing and energy sectors. The versatility of methanol as a clean-burning fuel and its potential in various industrial applications, including its role in producing other chemicals, underscores its significance in advancing sustainable and efficient chemical processes (Cybulski, 1994).

Biotechnological Applications of Methanotrophs Using Methanol

Methanotrophs, bacteria that utilize methane as their sole carbon source, can also employ methanol for the production of valuable bioproducts. This research showcases the biotechnological potential of methanotrophs in generating products like single-cell protein, biopolymers, and other metabolites from methanol, highlighting the dual environmental and economic benefits of using methanol and methane as feedstocks in biotechnology (Strong et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1-pyrrolidin-3-yltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c12-5-6-4-11(10-9-6)7-1-2-8-3-7/h4,7-8,12H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYWNKORLFUOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(N=N2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1706454-43-4 |

Source

|

| Record name | [1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2655776.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2655777.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2655783.png)

![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)

![diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2655787.png)

![3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid](/img/structure/B2655790.png)

![Piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B2655792.png)

![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-](/img/structure/B2655793.png)